6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one
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Overview
Description
6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one is a complex organic compound with a unique structure that includes a benzo[b]furan core, a pyridylmethylene group, and hydroxyl and methyl substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-2-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the benzo[b]furan core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridylmethylene group can be reduced to form a pyridylmethyl group.
Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-oxo-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one, while reduction of the pyridylmethylene group can yield 6-hydroxy-4-methyl-2-(4-pyridylmethyl)benzo[b]furan-3-one.
Scientific Research Applications
6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one involves its interaction with various molecular targets and pathways. The hydroxyl and pyridylmethylene groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: Shares a similar hydroxyl and methyl substitution pattern but lacks the benzo[b]furan and pyridylmethylene groups.
2-(4-Pyridylmethylene)benzo[b]furan-3-one: Similar structure but lacks the hydroxyl and methyl groups.
Uniqueness
6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzo[b]furan core and the pyridylmethylene group allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-6-11(17)8-12-14(9)15(18)13(19-12)7-10-2-4-16-5-3-10/h2-8,17H,1H3/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHZCSXZVIACBA-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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